molecular formula C14H13N3O4 B136884 Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate CAS No. 145079-07-8

Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate

Cat. No.: B136884
CAS No.: 145079-07-8
M. Wt: 287.27 g/mol
InChI Key: FSQOLWFPBSQEJP-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate is an organic compound that belongs to the class of benzoates and pyridines This compound is characterized by the presence of a benzoate ester linked to a nitropyridine moiety through an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate typically involves the reaction of 2-chloro-3-nitropyridine with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a palladium catalyst, such as palladium diacetate, and a ligand like 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP). Potassium carbonate and sodium iodide are used as bases and additives, respectively. The reaction is conducted in toluene at a temperature of 110°C for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The benzoate ester can be oxidized to the corresponding carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Ethyl 4-[(3-aminopyridin-4-yl)amino]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-[(3-nitropyridin-4-yl)amino]benzoic acid.

Scientific Research Applications

Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate involves its interaction with specific molecular targets. The nitropyridine moiety can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of a benzoate ester and a nitropyridine moiety, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a benzoate ester and a nitropyridine moiety. This combination imparts distinct chemical and biological properties that make it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O3C_{12}H_{12}N_{2}O_{3}. The compound's structure can be depicted as follows:

Ethyl 4 3 nitropyridin 4 yl amino benzoate\text{Ethyl 4 3 nitropyridin 4 yl amino benzoate}

This compound features:

  • A benzoate group which enhances lipophilicity.
  • A nitropyridine moiety that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitropyridine group can undergo reduction, forming reactive intermediates that interact with enzymes and other macromolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes .

Antimicrobial Properties

Research indicates that compounds containing nitropyridine structures often exhibit antimicrobial activity. This compound has been studied for its potential to inhibit various pathogens. In one study, derivatives of nitropyridine were shown to have significant activity against Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The compound has also been explored for its antiviral properties. Studies suggest that nitro-substituted pyridines can interfere with viral replication processes, making them candidates for further investigation in antiviral drug development .

Case Studies and Research Findings

  • Antimicrobial Study : In a comparative study involving various nitropyridine derivatives, this compound demonstrated notable efficacy against Staphylococcus epidermidis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) lower than those of several standard antibiotics .
  • Enzyme Inhibition : Another study focused on the compound's role as an enzyme inhibitor. It was shown to inhibit specific kinases involved in cancer pathways, suggesting potential applications in oncology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 4-amino-3-nitrobenzoateLacks the nitro groupModerate antibacterial activity
N-(pyridin-4-yl)pyridin-4-amineSimilar pyridine structureLimited antiviral properties
Indole derivativesContains indole structureDiverse biological activities

Properties

IUPAC Name

ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-2-21-14(18)10-3-5-11(6-4-10)16-12-7-8-15-9-13(12)17(19)20/h3-9H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQOLWFPBSQEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402257
Record name Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145079-07-8
Record name Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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